5-Methyl-3-(2-nitrophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15860408
Molecular Formula: C11H10N2O5
Molecular Weight: 250.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10N2O5 |
|---|---|
| Molecular Weight | 250.21 g/mol |
| IUPAC Name | 5-methyl-3-(2-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H10N2O5/c1-11(10(14)15)6-8(12-18-11)7-4-2-3-5-9(7)13(16)17/h2-5H,6H2,1H3,(H,14,15) |
| Standard InChI Key | KOXPDXFFQMVVNG-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC(=NO1)C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound (IUPAC name: 5-methyl-3-(2-nitrophenyl)-4H-1,2-oxazole-5-carboxylic acid) features a dihydroisoxazole ring system fused to a 2-nitrophenyl group at position 3 and a carboxylic acid moiety at position 5. The molecular formula C₁₁H₁₀N₂O₅ (molecular weight: 250.21 g/mol) incorporates multiple pharmacophoric elements:
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Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively.
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2-Nitrophenyl substituent: Introduces electron-withdrawing characteristics and planar aromatic geometry.
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Carboxylic acid group: Enhances water solubility and provides hydrogen-bonding capacity .
The canonical SMILES representation O=C(C1(C)CC(C2=CC=CC=C2N+=O)=NO1)O precisely encodes this arrangement .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 1326814-66-7 |
| Molecular Formula | C₁₁H₁₀N₂O₅ |
| Exact Mass | 250.059 g/mol |
| XLogP3 | 1.7 (predicted) |
| Hydrogen Bond Donors | 1 (COOH) |
| Hydrogen Bond Acceptors | 6 (2xO nitro, O acid, N/O ring) |
Synthesis and Manufacturing
Synthetic Pathways
While no published protocols specifically detail this compound's synthesis, established isoxazole formation strategies provide plausible routes:
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Cyclocondensation: Reacting β-diketones with hydroxylamine derivatives under acidic conditions could form the isoxazole core. For example, condensation of methyl acetoacetate with 2-nitrobenzaldehyde derivatives might yield intermediate enol ethers for subsequent cyclization.
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Nitro Group Installation: Electrophilic aromatic nitration of a phenyl-substituted isoxazole precursor could introduce the nitro group at the ortho position.
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Carboxylic Acid Functionalization: Late-stage oxidation of a methyl ester or alcohol group to the carboxylic acid using KMnO₄ or Jones reagent .
Commercial suppliers like Parchem and Ambeed list the compound with purity ≥95%, suggesting optimized large-scale production methods exist .
| Target Class | Mechanism | Likelihood |
|---|---|---|
| Cyclooxygenases | Competitive inhibition | High |
| Bacterial reductases | Nitro group reduction | Moderate |
| Kinases | ATP-binding site obstruction | Low |
| Risk Factor | Mitigation Strategy |
|---|---|
| Inhalation exposure | Use fume hoods; NIOSH-approved respirators |
| Skin contact | Nitrile gloves (≥8 mil); lab coats |
| Spillage | Absorb with vermiculite; neutralize with 1M NaOH |
| Storage | -20°C under argon; desiccated |
Personnel must consult SDS sections P261 (avoid inhalation), P264 (post-handling hygiene), and P301+P310 (emergency response) .
| Vendor | Purity | Packaging | Price Range |
|---|---|---|---|
| Ambeed | 95% | 1g - 25kg | $50-$2200 |
| Parchem | 97% | 100mg - 10kg | $75-$2500 |
Lead times vary from 1-2 weeks for small quantities to 8 weeks for bulk orders .
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